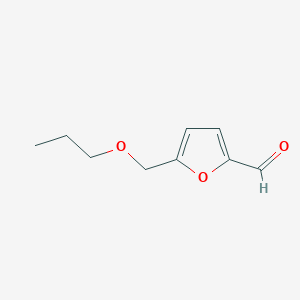
Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butansäure, 2-(4-Methyl-1-piperidinyl)-, 1,4-Dimethylester ist eine chemische Verbindung mit einer komplexen Struktur
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Butansäure, 2-(4-Methyl-1-piperidinyl)-, 1,4-Dimethylester umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung des Piperidinderivats, gefolgt von der Veresterung mit Butansäure. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren und Lösungsmittel, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung große Reaktoren und Durchflusssysteme umfassen. Der Einsatz fortschrittlicher Technologien stellt die effiziente und kostengünstige Synthese der Verbindung sicher, die den Anforderungen verschiedener Anwendungen gerecht wird.
Chemische Reaktionsanalyse
Reaktionstypen
Butansäure, 2-(4-Methyl-1-piperidinyl)-, 1,4-Dimethylester durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung verschiedener reduzierter Derivate führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, spielen eine entscheidende Rolle bei der Bestimmung des Reaktionsergebnisses.
Hauptsächlich gebildete Produkte
Die Hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Butansäure, 2-(4-Methyl-1-piperidinyl)-, 1,4-Dimethylester hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug bei der Untersuchung biologischer Prozesse und Wechselwirkungen.
Medizin: Sie hat potenzielle therapeutische Anwendungen, einschließlich der Medikamentenentwicklung und -verabreichung.
Industrie: Die Verbindung wird in verschiedenen industriellen Prozessen verwendet, einschließlich der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Mechanismus, durch den Butansäure, 2-(4-Methyl-1-piperidinyl)-, 1,4-Dimethylester seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können zu Veränderungen in biologischen Signalwegen führen und verschiedene physiologische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including drug development and delivery.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu Butansäure, 2-(4-Methyl-1-piperidinyl)-, 1,4-Dimethylester umfassen andere Piperidinderivate und Ester der Butansäure. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihren chemischen Eigenschaften und Anwendungen unterscheiden.
Einzigartigkeit
Was Butansäure, 2-(4-Methyl-1-piperidinyl)-, 1,4-Dimethylester auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die spezifische Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Vielseitigkeit in der wissenschaftlichen Forschung machen es zu einer wertvollen Verbindung in mehreren Bereichen.
Eigenschaften
CAS-Nummer |
890093-22-8 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
dimethyl 2-(4-methylpiperidin-1-yl)butanedioate |
InChI |
InChI=1S/C12H21NO4/c1-9-4-6-13(7-5-9)10(12(15)17-3)8-11(14)16-2/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
YPFOWLLRKPTPRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)

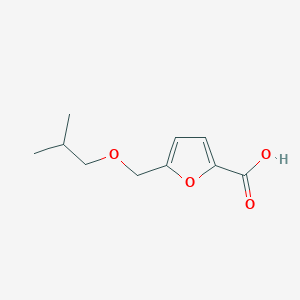
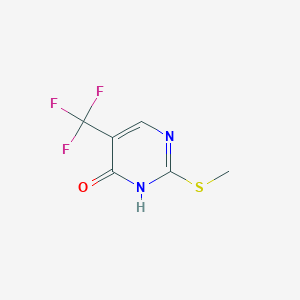
![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
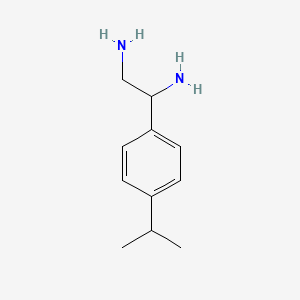
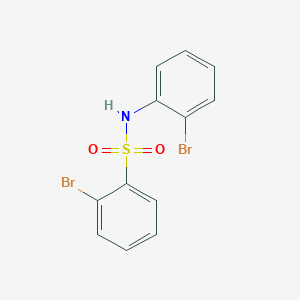
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12113741.png)
![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)
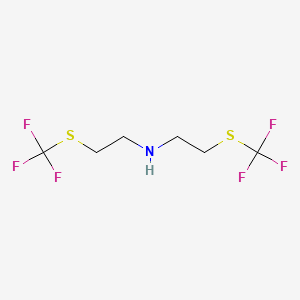
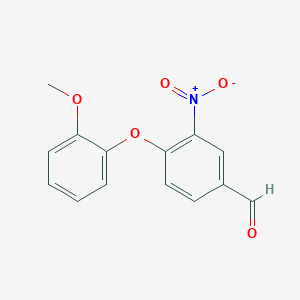
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)
